

Cefetamet Pivoxil beta-lactamase stability comparison

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Compound Focus: Cefetamet Pivoxil Hydrochloride

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In Vitro Activity and β -Lactamase Stability

Table 1: Comparative In Vitro Activity (MIC₉₀) of Cefetamet Against Respiratory Pathogens [1] [2] [3]

Pathogen	Cefetamet MIC ₉₀ (mg/L)	Comparative Agents (MIC ₉₀)	Key Findings
Haemophilus influenzae (including β -lactamase+)	≤ 0.25 [1]	Information missing	100% killed at ≤ 0.25 mg/L; stable against β -lactamases [1]
Streptococcus pyogenes	≤ 0.5 [1]	Information missing	Highly active [1]
Streptococcus pneumoniae	≤ 0.5 [1]	Information missing	Highly active [1]
Moraxella catarrhalis (including β -lactamase+)	1.0 [1]	Information missing	90% inhibited at 1 mg/L; stable against β -lactamases [1]
Klebsiella pneumoniae	4.0 (92% inhibited) [1]	Information missing	Highly effective at breaking point (≤ 4 mg/L) [1]

Pathogen	Cefetamet MIC ₉₀ (mg/L)	Comparative Agents (MIC ₉₀)	Key Findings
Escherichia coli	4.0 (94% inhibited) [1]	Information missing	Highly effective at breaking point (≤ 4 mg/L) [1]
Proteus vulgaris	Active [3]	Resistant to Cefaclor [3]	Active against cefaclor-resistant species [3]
Serratia marcescens	Active [3]	Resistant to Cefaclor [3]	Active against cefaclor-resistant species [3]

Table 2: Spectrum of Activity and Stability [4] [3]

Aspect	Summary for Cefetamet
Antibacterial Class	Third-generation cephalosporin [4]
Gram-positive Coverage	Active against streptococci (except enterococci); not active against staphylococci [4] [3]
Gram-negative Coverage	Excellent against Enterobacteriaceae, <i>Neisseria</i> spp., <i>Haemophilus</i> spp. [4] [3]
Stability to β -Lactamases	Enhanced stability compared to penicillins and earlier-gen cephalosporins; stable against TEM-1, SHV-1 [1] [3]
Resistant Organisms	Not active against <i>Pseudomonas aeruginosa</i> , <i>Enterobacter cloacae</i> (cephalosporinase-overproducing), staphylococci [3]

Experimental Data and Methodologies

The supporting data for cefetamet's profile comes from standard, rigorous in vitro methodologies.

1. Minimum Inhibitory Concentration (MIC) Determination

- **Protocol Summary:** The core method used was **broth microdilution** as referenced in [2]. Freshly isolated bacterial strains from respiratory tract infections were tested. A standardized inoculum of each bacterial strain was exposed to serial two-fold dilutions of cefetamet and comparator antibiotics in a microtiter plate. The plates were then incubated aerobically.
- **Endpoint:** The **Minimum Inhibitory Concentration (MIC)** was recorded as the lowest concentration of the antibiotic that completely prevented visible growth after incubation. The **MIC₉₀** represents the minimum concentration required to inhibit 90% of the tested bacterial strains [2].

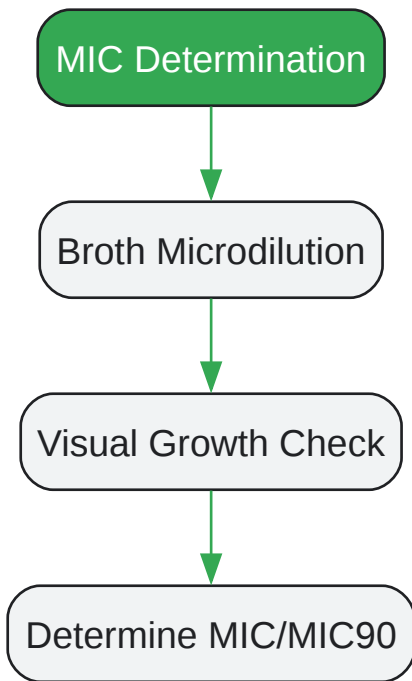
2. β -Lactamase Stability Hydrolysis Studies

- **Protocol Summary:** As described in [1], the stability of cefetamet to hydrolysis by specific β -lactamase enzymes was assessed. Purified enzymes, notably **TEM-1** and **SHV-1** (the most common plasmid-mediated β -lactamases in Enterobacteriaceae), were incubated with cefetamet.
- **Endpoint:** The reaction was monitored for the degradation of the cefetamet molecule. **Stability was confirmed** by the lack of significant hydrolysis observed, indicating that these enzymes cannot efficiently inactivate the antibiotic [1].

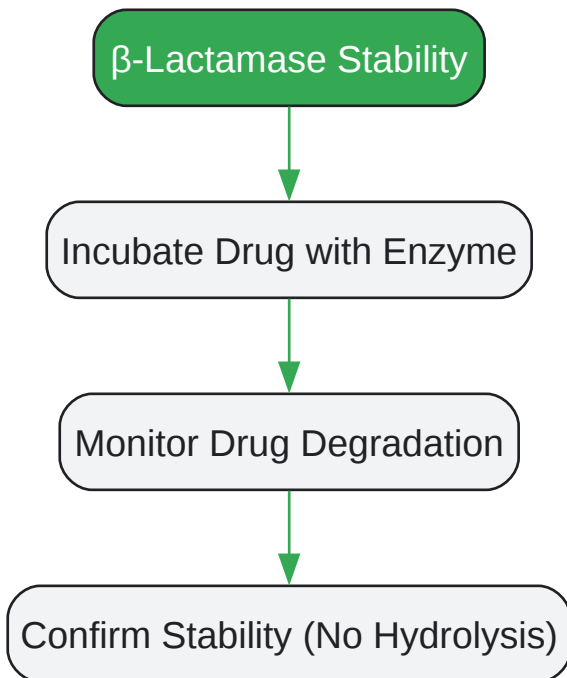
3. Time-Kill Kinetics Analysis

- **Protocol Summary:** This method evaluates the bactericidal (killing) activity and its rate. Bacteria were exposed to cefetamet at a concentration of **4 times the MIC** [1]. Samples were withdrawn at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours), serially diluted, and plated on agar to count viable colonies.
- **Endpoint:** The **log₁₀ reduction in colony-forming units (CFU/mL)** over time was plotted. Cefetamet demonstrated **bactericidal activity** (typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL) against β -lactamase-producing *H. influenzae*, *M. catarrhalis*, and *K. pneumoniae* within 6 hours, and against *S. pneumoniae* within 4 hours [1].

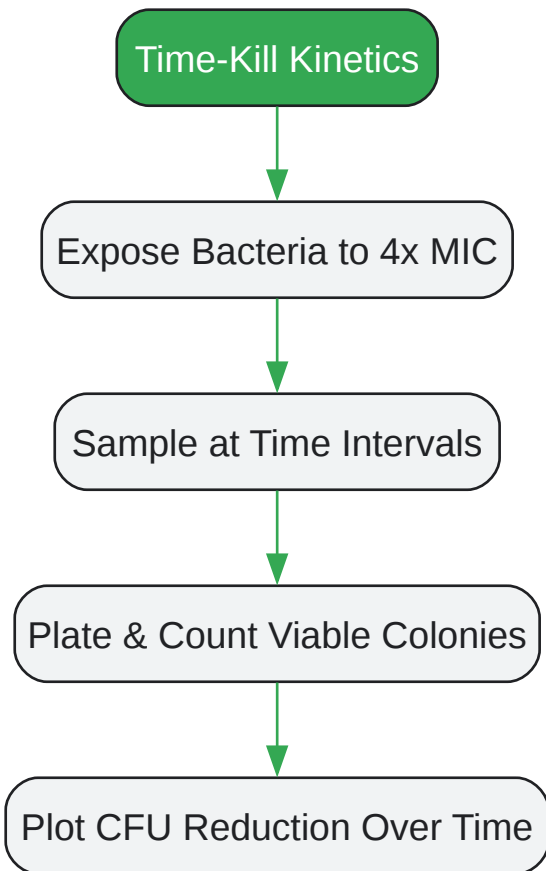
The following workflow diagrams illustrate the logical sequence of these key experiments:



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Pharmacokinetic and Clinical Context

Cefetamet pivoxil is an **orally absorbed prodrug** that is rapidly hydrolyzed to active cefetamet in the intestinal wall and liver [4].

- **Bioavailability:** Absolute oral bioavailability is **50-60%** when taken with food, which enhances absorption. The syrup formulation has slightly lower bioavailability (38-47%) [4].
- **Elimination:** Cefetamet is primarily eliminated unchanged by the kidneys via glomerular filtration, with a terminal elimination half-life of approximately **2.2 hours** [4].
- **Spectrum Limitation:** A key differentiator from some broader-spectrum β -lactams is cefetamet's **lack of activity against staphylococci** and *P. aeruginosa* [4] [3]. Its role is focused on Gram-negative and some Gram-positive respiratory and urinary tract pathogens.

Key Differentiators and Conclusions

For researchers, the primary differentiators of cefetamet pivoxil are:

- **Stability against common β -lactamases** like TEM-1 and SHV-1, making it effective against many ampicillin- or amoxicillin-resistant strains [1] [3].
- **Potent activity against key respiratory pathogens**, including β -lactamase-producing *H. influenzae* and *M. catarrhalis* [1] [2].
- **Oral bioavailability** as a third-generation cephalosporin, offering a convenient step-down or outpatient therapy option [4].

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